1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole involves several stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the nociceptin/orphanin FQ receptor (NOP). This receptor is involved in the regulation of various physiological processes, including pain, stress, and anxiety. By binding to the NOP receptor, 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole modulates the receptor’s activity, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Known for its potent anxiolytic effects.
1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one: A selective small molecule opioid receptor-like (ORL1) antagonist.
The uniqueness of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C25H37FN4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole |
InChI |
InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1 |
InChI Key |
UTSJKSDPSCCJFP-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5 |
Canonical SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5 |
Origin of Product |
United States |
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